molecular formula C72H48Cl2FeN6O8 B3366957 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline CAS No. 15555-71-2

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

Cat. No. B3366957
CAS RN: 15555-71-2
M. Wt: 1251.9 g/mol
InChI Key: GGVXJHOYDWLLOC-UHFFFAOYSA-L
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Description

“2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline” is a chemical compound with the molecular formula C44H28N2 and a molecular weight of 584.71 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of anthracene-based derivatives was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields . The 2,9-bis(imino)-1,10-phenanthroline ligands are prepared by condensation of 1,10-phenanthroline-2,9-dicarboxaldehyde with the corresponding anilines, which, followed by treatment with iron or cobalt dichloride, afford their iron and cobalt complexes .


Molecular Structure Analysis

These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations . Single-crystal X-ray analysis revealed that the packing structures were influenced by the terminal substitutions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cross-coupling reactions . The 2,9-bis(imino)-1,10-phenanthroline ligands are prepared by condensation of 1,10-phenanthroline-2,9-dicarboxaldehyde with the corresponding anilines .


Physical And Chemical Properties Analysis

These compounds exhibited high thermal stability and blue emission with a high quantum yield . As the number of substituents increased, the decomposition temperatures of these compounds increased . Different substituents strongly affected the optical properties . Investigation of the electrochemical properties of these compounds showed that the HOMO-LUMO energy gaps decreased obviously as the degree of conjugation increased .

Scientific Research Applications

Electronic and Optoelectronic Applications

  • Organic Light-Emitting Diodes (OLEDs) : This compound and its derivatives, like 4,7-Bisphenyl-1,10-phenanthroline (BPhen), have been extensively used in OLEDs due to their large electron mobility and ease of fabrication. Recent molecular engineering has led to variants like β-BNPhen, which show high thermal stability and excellent n-doping ability, improving OLED efficiency and stability (Bin et al., 2020).

Analytical and Detection Methods

  • High-Performance Liquid Chromatography (HPLC) : The compound's derivatives are used in HPLC methods to detect materials in OLEDs and organic solar cells. This methodology enables the investigation of degradation processes in these devices (Auschill et al., 2012).

Chemical and Material Science

  • Copper(I) Complexes : 2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline has been used in synthesizing copper(I) complexes with potential as emitting materials due to their high-energy emission properties (Li et al., 2014).
  • Electron-Injection Layers in OLEDs : Derivatives like NBphen doped with cesium azide have been shown to be efficient electron-injection layers in OLEDs, indicatingpotential for use in organic electronic devices due to their improved current density and luminance (Chu et al., 2014).

Photovoltaic Devices

  • Solution-Processable Photovoltaic Devices : Derivatives based on naphthalene diimide units have been used in solution-processable photovoltaic devices. These molecules exhibit strong absorption spectra and have been explored for their potential in enhancing charge transfer in photovoltaic devices (Patil et al., 2014).

Oxygen Sensing

  • Oxygen-Sensing Properties : Copper(I) complexes containing 1,10-phenanthroline derivative ligands have been found to display oxygen-sensing properties. They show broadband emission and are sensitive to oxygen concentration, making them suitable for use in sensing applications (Shi & Li, 2009).

Organic Electronics

  • Electroluminescent Materials : Derivatives like 10-naphthylanthracene have been utilized in creating blue-emitting materials for OLEDs. These materials exhibit high external quantum efficiency and are crucial for developing efficient blue OLEDs (Park et al., 2010).

Miscellaneous Applications

  • Ion Sensing : Phenanthroline derivatives have been explored as ionophores for selective ion transport and sensing of alkali metal ions, demonstrating their utility in analytical chemistry (Sugihara & Hiratani, 1996).

properties

IUPAC Name

2,9-dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-21-19-29-11-7-9-17-33(29)25-35)45-43-37(39)23-24-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-22-20-30-12-8-10-18-34(30)26-36/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESMNQMWRSEIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695173
Record name 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

CAS RN

1174006-43-9
Record name 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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